
Pentaethylene glycol
Overview
Description
Pentaethylene glycol is a poly(ethylene glycol).
Scientific Research Applications
Chemical and Industrial Applications
Pentaethylene glycol serves as an important intermediate in the synthesis of cyclic and noncyclic polyethers, complexing agents, and immobilized phase-transfer catalysts. It has been observed to enhance the nucleophilicity of alkali metal fluorides when used in polymer-supported forms, facilitating reactions that are otherwise challenging . Additionally, it is utilized in:
- Functional Fluids : PEG-5 is included in formulations for brake fluids and cement grinding aids due to its hygroscopic nature and ability to modify viscosity .
- Chemical Intermediates : It is employed in the production of resins, solvent couplers, and deicing fluids, contributing to products like automotive antifreeze and water-based adhesives .
Medical Research
In medical research, this compound is being explored for its potential in drug delivery systems. Its properties allow for the development of PROTACs (Proteolysis Targeting Chimeras), which are designed to selectively degrade target proteins by exploiting the ubiquitin-proteasome system. This application highlights its significance in targeted therapies for diseases such as cancer .
Nanotechnology
This compound is also utilized in nanotechnology, particularly in the synthesis of nanoparticles and as a stabilizing agent in various formulations. Its ability to form stable complexes with metal ions makes it valuable in creating photocatalysts for environmental applications .
Biochemical Applications
This compound plays a crucial role in biochemical applications:
- Protein Purification : It assists in the purification and crystallization processes of proteins and nucleic acids, enhancing yield and quality .
- Cell Culture : Its hydrophilic nature makes it suitable for use in cell culture media, promoting cell growth and stability .
Drug Delivery Systems
A study demonstrated the use of this compound as a linker in PROTACs, showing significant efficacy in degrading target proteins linked to cancer progression. The research indicated that PEG-based linkers improve solubility and stability of therapeutic compounds .
Nanoparticle Stabilization
In another case study, this compound was used to stabilize gold nanoparticles for biomedical applications. The PEGylation process improved biocompatibility and reduced toxicity while enhancing the particles' effectiveness as drug delivery vehicles .
Summary Table of Applications
Application Area | Specific Uses | Benefits |
---|---|---|
Chemical Synthesis | Synthesis of polyethers | Enhances reaction efficiency |
Functional Fluids | Brake fluids, cement grinding | Modifies viscosity |
Medical Research | PROTACs for targeted therapy | Selective protein degradation |
Nanotechnology | Stabilization of nanoparticles | Improved biocompatibility |
Biochemical Processes | Protein purification and crystallization | Increased yield and quality |
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for pentaethylene glycol, and how can its purity be validated in laboratory settings?
this compound is synthesized via stepwise ethoxylation of ethylene glycol, where ethylene oxide is polymerized under controlled conditions. Analytical validation of purity involves nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for quantifying impurities, and mass spectrometry (MS) for molecular weight verification. Physicochemical properties such as boiling point (356.1°C at 760 mmHg) and density (1.1 g/cm³) should align with literature values for quality assurance .
Q. How do the physicochemical properties of this compound influence its applications in solubility studies?
Its high hydrophilicity, boiling point, and ether-oxygen-rich structure make it effective in solubilizing polar compounds and stabilizing ionic species. For example, in nucleophilic fluorination reactions, this compound enhances potassium fluoride (KF) activation by solvating cations and stabilizing transition states, a property validated through computational modeling .
Q. What are the recommended storage conditions for this compound to prevent degradation in long-term studies?
Store under inert gas (e.g., nitrogen) at 4°C in airtight containers to avoid moisture absorption and oxidative degradation. Periodic purity checks via Fourier-transform infrared spectroscopy (FTIR) are advised to detect carbonyl formation from oxidation .
Advanced Research Questions
Q. What mechanistic role does this compound play in nucleophilic fluorination reactions compared to crown ethers?
this compound activates KF through hydroxyl group-mediated solvation of K⁺ ions, reducing activation energy by ~15 kcal/mol compared to [2.2.2]-cryptand. Computational studies show its flexible ether chain adapts better to transition-state geometries, enabling higher selectivity in fluorination reactions .
Q. How do structural modifications of this compound derivatives affect their efficacy in membrane protein extraction?
Alkyl chain length in derivatives (e.g., dodecyl pentaethylene glycolether) influences critical micelle concentration (CMC) and protein stability. Longer alkyl chains (C12) improve membrane protein recovery by 40% compared to shorter analogs, as demonstrated in studies with Sendai virus fusion proteins .
Q. What challenges arise in quantifying this compound degradation using direct analysis real-time mass spectrometry (DART-MS)?
Signal decay (e.g., 50% intensity loss over 6 months) and matrix interference require normalization with stable isotope-labeled internal standards (e.g., deuterated this compound). Accelerated aging studies must control humidity to avoid confounding degradation pathways .
Q. How does solvent selection impact this compound recovery in polymer extraction workflows?
Dimethylformamide (DMF)/water (1%) achieves 58–60% recovery due to balanced polarity, outperforming dichloromethane (30%) and acetonitrile (43%). Replicate extractions show ≤20% relative percent difference (RPD) when using optimized solvent ratios .
Q. What coordination chemistry principles govern this compound’s ion transport efficiency in synthetic transmembrane systems?
Its ether-oxygen atoms coordinate Ca²⁺ ions in solvent-separated ion-pair complexes, as shown by X-ray crystallography. This coordination facilitates chloride transport with a turnover frequency of 10³ s⁻¹ in artificial lipid bilayers, outperforming shorter-chain glycols .
Methodological Recommendations
- For synthetic protocols: Use ethylene oxide polymerization with strict temperature control (±2°C) to avoid byproducts.
- In analytical workflows: Pair DART-MS with internal standards and humidity-controlled chambers for reliable quantification.
- For protein extraction: Optimize surfactant alkyl chain length and CMC using dynamic light scattering (DLS) to validate micelle size.
Properties
IUPAC Name |
2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O6/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h11-12H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFNLZLINWHATN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4027579 | |
Record name | Pentaethylene glycol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4027579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [OECD SIDS - Pentaethylene Glycol] Colorless liquid; [Alfa Aesar MSDS] | |
Record name | 3,6,9,12-Tetraoxatetradecane-1,14-diol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentaethylene glycol | |
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URL | https://haz-map.com/Agents/11529 | |
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CAS No. |
4792-15-8, 113894-92-1 | |
Record name | Pentaethylene glycol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4792-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3,6,9,12-Tetraoxatetradecane-1,14-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004792158 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amylopectin, phosphate, 2-hydroxypropyl ether | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,6,9,12-Tetraoxatetradecane-1,14-diol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentaethylene glycol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4027579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6,9,12-tetraoxatetradecane-1,14-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.038 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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